molecular formula C14H12N4O3 B2716514 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 613649-94-8

2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2716514
CAS No.: 613649-94-8
M. Wt: 284.275
InChI Key: MUHZQDLZPHIIJS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile ( 613649-94-8) is a specialized oxazole derivative with a molecular formula of C14H12N4O3 and a molecular weight of 284.27 g/mol. This compound serves as a high-value chemical building block in medicinal chemistry and drug discovery research, particularly in the development of novel hybrid pharmacophores. The compound's core structure is based on the 1,3-oxazole scaffold, a five-membered heterocycle known for its versatility in drug design. The molecule is strategically functionalized with a 4-nitrophenyl group at the 2-position and a pyrrolidin-1-yl moiety at the 5-position. The pyrrolidine ring is a saturated nitrogen heterocycle that contributes significantly to the molecule's three-dimensional structure and influences key physicochemical parameters, which can enhance binding to biological targets and improve solubility profiles . The electron-withdrawing nitrile group at the 4-position offers a potential site for further chemical derivatization. Oxazole derivatives are of significant research interest for constructing hybrid molecules with enhanced biological profiles. Specifically, such compounds are investigated as potential components in the synthesis of 3-heteroaryl fluoroquinolone hybrids, a class aimed at overcoming bacterial resistance and expanding therapeutic applications . The structural motifs present in this reagent align with those used in developing new chemotherapeutic agents, with some oxazole-based compounds demonstrating promising activity in early-stage research . Furthermore, recent studies highlight the role of oxazole cores in the design of radical-trapping antioxidants, which are being explored for their potential to inhibit ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases and other pathological conditions . This compound is supplied for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-nitrophenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-9-12-14(17-7-1-2-8-17)21-13(16-12)10-3-5-11(6-4-10)18(19)20/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHZQDLZPHIIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves a multi-step process:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxazole ring is replaced by the pyrrolidine moiety.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is often introduced through electrophilic aromatic substitution reactions, where the nitro group is added to the phenyl ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo various oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA).

Major Products:

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the pyrrolidine and oxazole rings might facilitate binding to specific sites on the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound likely enhances binding affinity to kinases or enzymes compared to methylphenoxy groups in analogs (e.g., Analog 1). This aligns with Analog 2, where a cyano group contributes to potent Autotaxin inhibition (IC₅₀ = 0.0608 µM) .
  • Solubility : The nitrile group in the target compound improves solubility relative to bulkier tert-butyl substituents in Analog 2, which may limit bioavailability .
Structural Conformation and Binding

The pyrrolidine ring’s puckering (quantified via Cremer-Pople parameters ) influences spatial orientation. For example, Analog 2’s tert-butyl group induces a specific conformation that optimizes hydrophobic interactions with Autotaxin’s active site . The target compound’s nitrophenyl group may adopt a planar geometry due to resonance stabilization, enhancing π-π stacking with aromatic residues in kinase domains .

Research Implications

  • Therapeutic Potential: The target compound’s nitrophenyl group positions it as a candidate for TRK kinase inhibition, similar to patented analogs .
  • Structural Optimization : Substituting pyrrolidine with piperidine (6-membered) or adjusting nitrophenyl positioning could balance activity and solubility.

Biological Activity

2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine and an appropriate oxazole precursor. This reaction is generally carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under controlled heating conditions. The compound can also be produced on an industrial scale using continuous flow reactors for enhanced efficiency and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated that derivatives of oxazole, including this compound, exhibit cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The mechanism appears to involve the modulation of biochemical pathways through interactions with cellular macromolecules .

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Effect on Non-Cancerous Cells
2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrileTBDTBD
Cisplatin5Moderate

The structure-dependent nature of the anticancer activity suggests that modifications to the compound's structure can enhance its efficacy. Notably, derivatives with specific substitutions have shown improved potency against cancer cells while maintaining lower toxicity to non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile has demonstrated antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicate that it is effective against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further development in treating resistant infections .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Resistance Type
Staphylococcus aureusTBDMethicillin-resistant
Pseudomonas aeruginosaTBDMultidrug-resistant

The biological activity of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is attributed to its ability to interact with specific molecular targets within cells. The nitrophenyl group facilitates electron transfer reactions, while the pyrrolidine and oxazole rings enhance binding to biological macromolecules. This interaction can lead to modulation of signaling pathways that are crucial for cell survival and proliferation .

Comparative Analysis

When compared to similar compounds such as 2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile, the pyrrolidine derivative shows distinct advantages in terms of biological activity. The presence of the pyrrolidine ring appears to enhance both stability and efficacy against cancer and microbial targets.

Table 3: Comparison of Similar Compounds

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrilePyrrolidineHighModerate
2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrilePiperidineModerateLow

Case Studies

A notable case study involved testing the compound against A549 cells where it exhibited significant cytotoxicity at concentrations around 100 µM. The results were benchmarked against cisplatin, revealing a comparable efficacy in reducing cell viability while demonstrating a favorable safety profile on non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of nitrile precursors with substituted amines or coupling of pre-formed oxazole intermediates. For example, oxazole rings are often constructed via [3+2] cycloaddition between nitriles and ketones under acidic or thermal conditions. Key parameters include solvent polarity (e.g., DMF or dichloromethane), temperature control (reflux vs. microwave-assisted heating), and stoichiometric ratios of reagents to minimize side products like unreacted nitriles or over-oxidized derivatives . Purity is monitored via TLC, and yields are optimized by adjusting reaction times (e.g., 12–24 hours for cyclization steps).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the oxazole ring (δ 8.0–8.5 ppm for aromatic protons) and pyrrolidinyl substituents (δ 1.5–3.0 ppm for aliphatic protons). The nitrophenyl group shows distinct splitting patterns due to para-substitution.
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z ~324) and fragments (e.g., loss of NO2_2 or pyrrolidine groups).
  • IR : Stretching vibrations for C≡N (~2200 cm1^{-1}) and NO2_2 (~1520, 1350 cm1^{-1}) are critical for functional group validation .

Q. How do structural modifications (e.g., substituents on the oxazole ring) influence physicochemical properties?

  • Methodological Answer : Systematic studies compare analogs with varying substituents (e.g., halogenated phenyl vs. alkyl groups). For instance:

  • Electron-withdrawing groups (e.g., 4-NO2_2) increase oxidative stability but reduce solubility in polar solvents.
  • Pyrrolidinyl groups enhance lipophilicity (logP ~2.5–3.0), impacting membrane permeability in biological assays . Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with spectroscopic or chromatographic data.

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported synthetic yields (e.g., 40% vs. 70%)?

  • Methodological Answer : Contradictions often arise from incomplete purification or side reactions. Strategies include:

  • Design of Experiments (DoE) : Screening variables (temperature, solvent, catalyst loading) using factorial designs to identify critical factors.
  • In-situ monitoring : ReactIR or HPLC tracks intermediate formation (e.g., oxazole ring closure) to pinpoint kinetic bottlenecks.
  • Alternative catalysts : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) may accelerate cyclization steps .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., TRK kinases). The nitrophenyl group’s electrostatic potential is critical for π-π stacking with aromatic residues.
  • MD simulations : AMBER or GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting hydrogen bonds with pyrrolidinyl NH groups .
  • Free energy calculations : MM-PBSA/GBSA quantifies binding energies, validated against experimental IC50_{50} values (e.g., 0.06 µM for Autotaxin inhibition ).

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and validates tautomeric forms. For example:

  • Puckering analysis : Cremer-Pople parameters quantify deviations in the pyrrolidinyl ring (e.g., envelope vs. twist conformations) .
  • Hydrogen-bond networks : Graph-set analysis (e.g., Etter’s rules) identifies motifs stabilizing crystal packing, such as C≡N···H–N interactions .

Q. What strategies mitigate metabolic instability observed in pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug design : Masking the nitrile group as a thioamide or ester improves hepatic stability.
  • Isotope labeling : 14^{14}C-tracing identifies major metabolites (e.g., nitro-reduction products) via LC-MS/MS.
  • CYP450 inhibition assays : Screening with human liver microsomes guides structural modifications (e.g., fluorination of the phenyl ring) to reduce oxidative degradation .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium in solution?

  • Methodological Answer : UV-Vis and 1^1H NMR titrations monitor tautomerization (e.g., oxazole ring vs. open-chain forms). In DMSO, the nitrile group stabilizes the oxazole tautomer via conjugation, while acidic conditions (pH < 4) protonate the pyrrolidinyl nitrogen, shifting equilibrium toward imine forms .

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